REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:14]=[C:13]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:12]=[CH:11][N:10]=2)=[CH:4][C:3]=1[N+:21]([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:21][C:3]1[CH:4]=[C:5]([NH:8][C:9]2[N:14]=[C:13]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:7][C:2]=1[CH3:1]
|
Name
|
N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1)[N+](=O)[O-]
|
Name
|
stannous chloride dihydrate
|
Quantity
|
124.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
v/v) and reacted
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 26 hours
|
Duration
|
26 h
|
Type
|
WASH
|
Details
|
washed with 10% aqueous hydrochloric acid solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)NC1=NC=CC(=N1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |